Enocitabina

Descripción general

Descripción

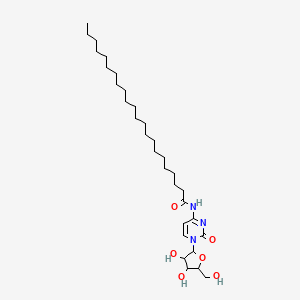

Enocitabina, también conocida por su nombre común internacional (INN) y comercializada bajo la marca Sunrabin, es un análogo de nucleósido utilizado principalmente en quimioterapia. Es particularmente eficaz en el tratamiento de la leucemia mieloide aguda. La this compound es un derivado de la citarabina y funciona inhibiendo la ADN polimerasa, lo que impide la replicación del ADN y la división celular .

Aplicaciones Científicas De Investigación

La enocitabina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizada como compuesto modelo para estudiar análogos de nucleósidos y su comportamiento químico.

Biología: Investigada por sus efectos en los procesos celulares, particularmente la replicación y reparación del ADN.

Medicina: Utilizada principalmente en el tratamiento de la leucemia mieloide aguda. También se está estudiando su posible uso en otros tipos de cáncer e infecciones virales.

Industria: Utilizada en el desarrollo de nuevos agentes quimioterapéuticos y como compuesto de referencia en los procesos de control de calidad .

Mecanismo De Acción

La enocitabina ejerce sus efectos imitando los nucleósidos naturales, que son los bloques de construcción del ADN. Una vez administrada, la this compound es absorbida por las células y fosforilada a su forma trifosfato activa. Esta forma activa se incorpora entonces en la cadena de ADN durante la replicación, lo que lleva a la terminación de la cadena e inhibición de la síntesis de ADN. Esto finalmente resulta en la inhibición de la división celular e induce la apoptosis en las células que se dividen rápidamente, como las células cancerosas .

Compuestos similares:

Citarabina: Un análogo de nucleósido con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Decitabina: Otro análogo de nucleósido utilizado en el tratamiento de síndromes mielodisplásicos y leucemia mieloide aguda.

Gemcitabina: Utilizada en el tratamiento de varios cánceres, incluyendo el cáncer de páncreas, pulmón y mama.

Unicidad de la this compound: La this compound es única debido a su modificación de ácido graso de cadena larga, que mejora su estabilidad y permite una acción más prolongada en comparación con otros análogos de nucleósidos. Esta modificación también reduce la tasa de desaminación, una vía metabólica común que inactiva muchos análogos de nucleósidos .

Las propiedades únicas de la this compound y su eficacia en el tratamiento de la leucemia mieloide aguda la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Análisis Bioquímico

Biochemical Properties

Enocitabine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, cytarabine triphosphate (Ara-CTP). Ara-CTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA polymerase . Enocitabine interacts with various enzymes, including deoxycytidine kinase, which phosphorylates cytarabine, and cytidine deaminase, which deaminates cytarabine to its inactive form .

Cellular Effects

Enocitabine exerts significant effects on various cell types, particularly rapidly dividing cancer cells. It influences cell function by incorporating into DNA and inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis . Enocitabine affects cell signaling pathways by disrupting the normal function of DNA polymerase and other enzymes involved in DNA replication . It also impacts gene expression by causing DNA damage and triggering cellular stress responses .

Molecular Mechanism

The molecular mechanism of Enocitabine involves its conversion to cytarabine, which is then phosphorylated to Ara-CTP. Ara-CTP inhibits DNA polymerase by competing with deoxycytidine triphosphate for incorporation into DNA . This results in chain termination and inhibition of DNA synthesis. Enocitabine also inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . Additionally, Enocitabine induces DNA damage and activates cellular stress responses, leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Enocitabine change over time due to its stability and degradation. Enocitabine is relatively stable in aqueous solutions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Enocitabine in vitro and in vivo studies has shown that it can cause sustained DNA damage and apoptosis in cancer cells . The temporal effects of Enocitabine are influenced by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .

Dosage Effects in Animal Models

The effects of Enocitabine vary with different dosages in animal models. At low doses, Enocitabine effectively inhibits tumor growth with minimal toxicity . At high doses, Enocitabine can cause significant toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in efficacy but rather increases toxicity .

Metabolic Pathways

Enocitabine is involved in several metabolic pathways, primarily its conversion to cytarabine and subsequent phosphorylation to Ara-CTP . Enocitabine is resistant to deamination by cytidine deaminase, which enhances its stability and prolongs its activity . The metabolic pathways of Enocitabine also involve interactions with enzymes such as deoxycytidine kinase and ribonucleotide reductase . These interactions affect metabolic flux and metabolite levels, influencing the overall efficacy of Enocitabine .

Transport and Distribution

Enocitabine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different tissues based on blood perfusion and tissue binding . Enocitabine’s lipophilic nature allows it to cross cell membranes more easily, enhancing its cellular uptake and distribution . The transport and distribution of Enocitabine are also influenced by its interactions with binding proteins and transporters .

Subcellular Localization

Enocitabine’s subcellular localization is primarily within the nucleus, where it exerts its effects on DNA synthesis . Enocitabine is incorporated into DNA, leading to chain termination and inhibition of DNA polymerase . The subcellular localization of Enocitabine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in inhibiting DNA synthesis and inducing apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La enocitabina se sintetiza mediante un proceso de varios pasos que implica la modificación de la citarabinaLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .

Métodos de producción industrial: La producción industrial de this compound implica una síntesis a gran escala utilizando pasos similares a la síntesis de laboratorio, pero optimizada para la eficiencia y el rendimiento. Esto incluye el uso de reactores de flujo continuo, sistemas de purificación automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La enocitabina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la this compound, alterando su actividad.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleófila, particularmente en los átomos de nitrógeno y oxígeno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la this compound, que pueden tener diferentes propiedades farmacológicas .

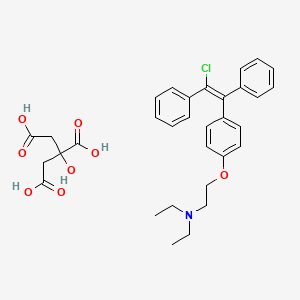

Comparación Con Compuestos Similares

Cytarabine: A nucleoside analog with a similar mechanism of action but different pharmacokinetic properties.

Decitabine: Another nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Gemcitabine: Used in the treatment of various cancers, including pancreatic, lung, and breast cancer.

Uniqueness of Enocitabine: Enocitabine is unique due to its long-chain fatty acid modification, which enhances its stability and allows for a more prolonged action compared to other nucleoside analogs. This modification also reduces the rate of deamination, a common metabolic pathway that inactivates many nucleoside analogs .

Enocitabine’s unique properties and its effectiveness in treating acute myeloid leukemia make it a valuable compound in both clinical and research settings.

Propiedades

IUPAC Name |

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRUMKYXPVKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860686 | |

| Record name | 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-47-1 | |

| Record name | enocitabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

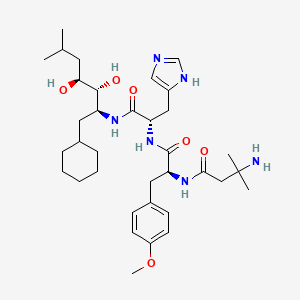

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)